4-Bromo-2-methyl-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid (BMPC) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BMPC is a heterocyclic compound that contains a pyrimidine ring with a carboxylic acid group and a bromine atom attached to it.
Aplicaciones Científicas De Investigación
Antiviral Activity
The study by Hocková et al. (2003) highlights the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives from pyrimidine compounds, demonstrating their application in antiviral research. Although these derivatives showed minimal inhibitory activity against DNA viruses, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed potent inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. This indicates the potential of pyrimidine derivatives in the development of antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cancer Treatment
Kumar and Sevilla (2017) explored the radiosensitizing activity of halogen-substituted pyrimidines, such as 5-bromouracil and 5-iodouracil, in cancer treatment. Their study demonstrated that 5-bromocytosine reacts with electrons to produce highly reactive cytosine-5-yl radicals, which play a significant role in enhancing the efficacy of radiotherapeutic agents against cancer. This research opens avenues for the development of new cancer therapies by exploiting the unique properties of halogen-substituted pyrimidines (Kumar & Sevilla, 2017).
Synthesis of Intermediates for Pharmaceutical Applications
Hou et al. (2016) documented the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the development of various pyrimidine-based compounds. This compound serves as a crucial building block in the synthesis of pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in drug development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Development of Antitumor Agents
Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines, identifying derivatives with significant activity against the Bcr-Abl T315I mutant, prevalent in certain leukemia types. The 4-bromo derivative showed promising activity, indicating the potential of pyrimidine derivatives as antitumor agents. This research highlights the role of pyrimidine derivatives in the design and development of targeted cancer therapies (Radi, Tintori, Musumeci, Brullo, Zamperini, Dreassi, Fallacara, Vignaroli, Crespan, Zanoli, Laurenzana, Filippi, Maga, Schenone, Angelucci, & Botta, 2013).
Antibacterial and Antinociceptive Effects
Waheed et al. (2008) synthesized a series of substituted pyrimidines, evaluating them for antibacterial and antinociceptive effects. The study found that derivatives were effective against Gram-negative bacteria, E. coli, and demonstrated significant antinociceptive responses. This suggests the therapeutic potential of pyrimidine derivatives in treating bacterial infections and pain management (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
Propiedades
IUPAC Name |
4-bromo-2-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRNJRWHSKCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid | |
CAS RN |
1525149-72-7 |
Source
|
Record name | 4-bromo-2-methyl-5-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.